- Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines, Bioorganic & Medicinal Chemistry, 2010, 18(7), 2537-2548
Cas no 92016-94-9 (2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid)
2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Methoxyphenyl)cyclopropanecarboxylic acid
- 2-(4-Methoxy-phenyl)-cyclopropanecarboxylic acid
- 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid
- 2-(4-Methoxyphenyl)cyclopropanecarboxylic acid (ACI)
- Cyclopropanecarboxylic acid, 2-(p-methoxyphenyl)- (6CI, 7CI)
- (1S,2S)-2-(4-Methoxyphenyl)cyclopropanecarboxylic Acid
- 5087-21-8
- SCHEMBL432751
- DTXSID80901405
- MFCD12546170
- SY205561
- AKOS005217125
- 2-(4-methoxyphenyl)cyclopropanecarboxylicacid
- 92016-94-9
- MFCD20760251
- DA-19111
- F51907
- SY123631
- AS-68216
- SY266133
- CCTYOCDEILYYEF-UHFFFAOYSA-N
- EN300-64472
- MFCD09834141
- CYCLOPROPANECARBOXYLIC ACID, 2-(4-METHOXYPHENYL)-, (1R,2R)-REL-
- (1R,2R)-2-(4-methoxyphenyl)cyclopropanecarboxylic acid
- CS-0054285
- DTXSID10499204
- SB46791
- Cyclopropanecarboxylic acid, 2-(4-methoxyphenyl)-
- NoName_517
-
- MDL: MFCD09834141
- Inchi: 1S/C11H12O3/c1-14-8-4-2-7(3-5-8)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)
- InChI Key: CCTYOCDEILYYEF-UHFFFAOYSA-N
- SMILES: O=C(C1C(C2C=CC(OC)=CC=2)C1)O
Computed Properties
- Exact Mass: 192.078644241g/mol
- Monoisotopic Mass: 192.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 46.5Ų
2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019115095-1g |
2-(4-Methoxyphenyl)cyclopropanecarboxylic acid |
92016-94-9 | 95% | 1g |
$511.92 | 2023-08-31 | |
| Chemenu | CM202004-1g |
2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid |
92016-94-9 | 95% | 1g |
$549 | 2021-08-04 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00848-5g |
2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid |
92016-94-9 | 95% | 5g |
$1080 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M30650-0.25g |
2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid |
92016-94-9 | 0.25g |
¥1810.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M30650-0.5g |
2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid |
92016-94-9 | 0.5g |
¥3380.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M30650-1g |
2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid |
92016-94-9 | 1g |
¥5070.0 | 2021-09-08 | ||
| Chemenu | CM202004-1g |
2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid |
92016-94-9 | 95% | 1g |
$197 | 2024-07-20 | |
| Aaron | AR00IHOU-5g |
Cyclopropanecarboxylic acid, 2-(4-methoxyphenyl)- |
92016-94-9 | 97% | 5g |
$597.00 | 2025-02-10 | |
| A2B Chem LLC | AI61634-250mg |
2-(4-Methoxyphenyl)cyclopropanecarboxylic acid |
92016-94-9 | 95% | 250mg |
$31.00 | 2024-07-18 | |
| A2B Chem LLC | AI61634-1g |
2-(4-Methoxyphenyl)cyclopropanecarboxylic acid |
92016-94-9 | 95% | 1g |
$100.00 | 2024-07-18 |
2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled
Production Method 2
- Preparation of methoxyiminophenylethyloxybenzyloxyphenylpropanoic acid derivatives and analogs for use as GPR40 agonists, World Intellectual Property Organization, , ,
Production Method 3
- Process for preparation of (1R,2S)-2-arylcyclopropylamine derivative from 3-aryl acrylic acid, China, , ,
Production Method 4
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide , Water ; rt
- N-heterocyclic carbene cascade catalysis: Dual Bronsted/Lewis base rearrangement of cyclopropyl enol esters to dihydropyranones, Chemical Science, 2012, 3(2), 380-383
Production Method 5
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
- Preparation of cinnamide and hydrocinnamide derivatives with Raf kinase inhibitory activity for treating cancer, World Intellectual Property Organization, , ,
2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid Raw materials
- N-Methoxy-2-(4-Methoxyphenyl)-N-MethylcyclopropanecarboxaMide
- p-Methoxystyrene
- ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
- Cyclopropanecarboxylic acid, 2-(4-methoxyphenyl)-, methyl ester
2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid Preparation Products
2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid Suppliers
2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid
Introduction to 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 92016-94-9)
2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 92016-94-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of cyclopropanecarboxylic acids, which are known for their unique structural features and potential biological activities. The presence of a phenyl ring substituted with a methoxy group enhances its chemical reactivity and functional versatility, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The structure of 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid consists of a cyclopropane ring fused with a benzoic acid derivative, specifically featuring a 4-methoxy substituent on the phenyl ring. This arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited in drug design and development. The cyclopropane moiety, in particular, is known for its strained three-membered ring, which can influence the reactivity and binding affinity of the compound when interacting with biological targets.
In recent years, there has been growing interest in cyclopropanecarboxylic acids due to their role as key intermediates in the synthesis of bioactive compounds. The methoxy group on the phenyl ring in 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid further enhances its utility by providing a site for further functionalization, enabling the creation of more complex and diverse molecular structures. This flexibility has made it a popular choice for researchers exploring novel therapeutic agents.
One of the most compelling aspects of 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid is its potential application in the development of pharmaceutical agents. The combination of the cyclopropane ring and the methoxy-substituted phenyl group suggests that this compound may exhibit properties such as inhibitory activity against various enzymes or receptors. For instance, studies have shown that derivatives of cyclopropanecarboxylic acids can interact with biological targets in ways that may lead to therapeutic benefits.
Recent research has highlighted the importance of structurally unique compounds like 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid in drug discovery. The cyclopropane ring is particularly interesting because it can induce conformational constraints that may improve binding affinity and selectivity when designing small molecule drugs. Additionally, the presence of functional groups such as the methoxy group allows for further chemical modifications, enabling researchers to fine-tune the properties of the compound for specific applications.
The synthesis of 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Typically, it begins with the preparation of a cyclopropyl halide, which is then coupled with an appropriate aromatic derivative containing a methoxy group. The carboxylation step introduces the carboxylic acid functionality at the terminal position of the cyclopropane ring. This synthetic route underscores the compound's complexity and highlights its significance as a building block in medicinal chemistry.
From a biological perspective, 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid has shown promise in preliminary studies as a potential lead compound for drug development. Its unique structural features suggest that it may interact with biological targets in novel ways, offering opportunities to discover new therapeutic interventions. For example, researchers have explored its potential as an inhibitor of certain enzymes involved in inflammatory pathways or as a modulator of neurotransmitter receptors.
The pharmaceutical industry continues to seek innovative compounds like 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid to address unmet medical needs. The ability to modify its structure while retaining its core pharmacophoric features makes it an attractive candidate for further investigation. As synthetic methodologies advance, so too does the potential for discovering new derivatives with enhanced biological activity and improved pharmacokinetic profiles.
In conclusion, 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 92016-94-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural composition and functional versatility position it as a valuable intermediate for synthesizing novel bioactive molecules. Ongoing research into this compound and its derivatives continues to uncover new possibilities for developing innovative therapeutic agents that could benefit patients worldwide.
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